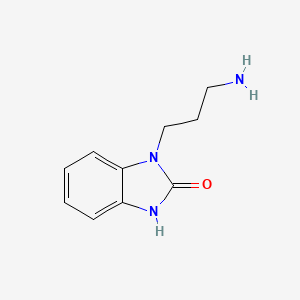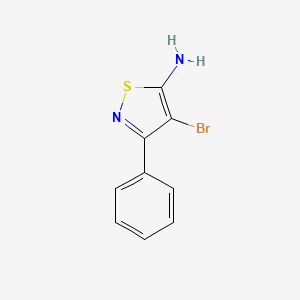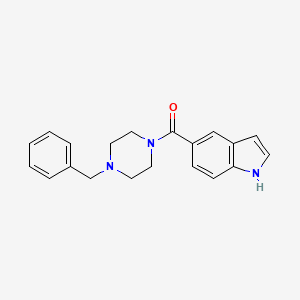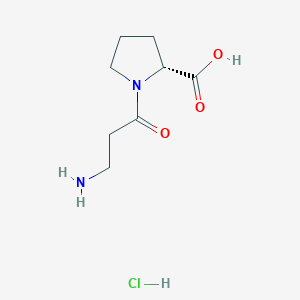![molecular formula C11H11ClF2N2S B13503426 [(3,4-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine hydrochloride](/img/structure/B13503426.png)
[(3,4-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3,4-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine hydrochloride is a compound that combines a difluorophenyl group with a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine hydrochloride typically involves the reaction of 3,4-difluorobenzyl chloride with 2-aminothiazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(3,4-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring or the difluorophenyl group is substituted by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenylthiazole derivatives, while reduction can produce the corresponding amine or alcohol derivatives.
Applications De Recherche Scientifique
[(3,4-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of [(3,4-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(3,4-difluorophenyl)thiazole: Shares the difluorophenyl and thiazole moieties but lacks the methylamine linkage.
1-(4-{4-[5-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl}piperidin-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone: Contains similar structural elements but with additional functional groups and complexity
Uniqueness
[(3,4-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine hydrochloride is unique due to its specific combination of difluorophenyl and thiazole groups linked by a methylamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H11ClF2N2S |
|---|---|
Poids moléculaire |
276.73 g/mol |
Nom IUPAC |
1-(3,4-difluorophenyl)-N-(1,3-thiazol-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H10F2N2S.ClH/c12-9-2-1-8(5-10(9)13)6-14-7-11-15-3-4-16-11;/h1-5,14H,6-7H2;1H |
Clé InChI |
BMEZEVXVCRINCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CNCC2=NC=CS2)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13503345.png)

![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B13503357.png)

![3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13503367.png)
![2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503373.png)



![tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B13503411.png)




